![molecular formula C16H15NO2 B2864546 3-[1,1'-biphenyl]-4-yl-3-oxopropanal O-methyloxime CAS No. 303995-84-8](/img/structure/B2864546.png)
3-[1,1'-biphenyl]-4-yl-3-oxopropanal O-methyloxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a chemical compound typically includes its IUPAC name, common names, and structural formula. It may also include its uses and applications .
Synthesis Analysis
Synthesis analysis involves understanding the methods and conditions under which the compound can be synthesized. This can include the starting materials, catalysts, temperature, pressure, and other conditions .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in the molecule and the type of bonds between them. This can be determined using techniques like X-ray crystallography, NMR spectroscopy, etc .Chemical Reactions Analysis
This involves understanding the types of chemical reactions the compound can undergo. This can include reactions with acids, bases, oxidizing agents, reducing agents, etc .Physical And Chemical Properties Analysis
This involves understanding the physical and chemical properties of the compound. Physical properties can include melting point, boiling point, density, solubility, etc. Chemical properties can include reactivity, flammability, toxicity, etc .科学的研究の応用
Detection and Assay Development
Research into compounds related to 3-[1,1'-biphenyl]-4-yl-3-oxopropanal O-methyloxime often explores their role in analytical chemistry, particularly in the development of assays for detecting and quantifying reactive compounds like methylglyoxal. Methylglyoxal (2-oxopropanal) can be assayed in chemical and biological systems by derivatisation, showcasing the potential utility of related compounds in creating sensitive and specific detection methods for dicarbonyls and similar reactive entities in complex mixtures (McLellan & Thornalley, 1992).
Antidotal Applications in Organophosphate Poisoning
Sulfur derivatives of 2-oxopropanal oximes, which share structural characteristics with this compound, have been studied for their application in reactivating organophosphate-inhibited acetylcholinesterase in vitro. These compounds exhibit significant reactivation potency against organophosphate-poisoned acetylcholinesterase, suggesting their potential as antidotes in organophosphate poisoning cases (Degorre, Kiffer, & Terrier, 1988).
Understanding Methylglyoxal Metabolism
Studies on compounds related to this compound contribute to our understanding of methylglyoxal metabolism, highlighting its cytotoxic effects and implications for bacterial pathogenesis and disease progression. Methylglyoxal, a physiological metabolite, exhibits toxicity by glycation and crosslinking macromolecules, such as proteins and DNA. Despite its toxic effects, it retains efficacy as an anticancer therapeutic agent, underscoring the dual role of reactive carbonyl species in biology and medicine (Chakraborty, Karmakar, & Chakravortty, 2014).
Antioxidant Properties and Toxicology
Exploration of the antioxidant properties of oxime derivatives, including those structurally related to this compound, reveals their potential in mitigating oxidative stress. These compounds, typically known for reversing acetylcholinesterase inhibition by organophosphates, also exhibit antioxidant capabilities, indicating their broader pharmacological applications beyond antidotal use against organophosphate poisoning. The study of 3-(phenylhydrazono) butan-2-one oxime, for example, highlights the antioxidant potential of such compounds, suggesting avenues for further research into their applicability in oxidative stress-related conditions (Puntel et al., 2008).
作用機序
Target of Action
It’s known that similar compounds have been used in the development of anticancer agents .
Mode of Action
It’s known that the compound is a product of a cryptic trans-at pks/nrps in pseudomonas baetica . The compound is formed through a novel mechanism for O-methyloxime formation .
Biochemical Pathways
The compound is involved in the biosynthesis of the Oximidine Anticancer Agents . By manipulating the biosynthetic pathway, a key intermediate was identified that retains potent anticancer properties .
Result of Action
The compound has been found to have potent anticancer properties . .
Safety and Hazards
特性
IUPAC Name |
(3E)-3-methoxyimino-1-(4-phenylphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-19-17-12-11-16(18)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-10,12H,11H2,1H3/b17-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJOXEDHUJJDYFH-SFQUDFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/CC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
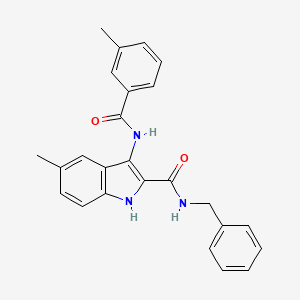
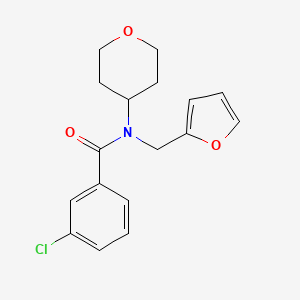
![2-(benzo[d][1,3]dioxol-5-yl)-7-methoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2864468.png)
![1-Nitro-4-[(phenylsulfonyl)methyl]benzene](/img/structure/B2864470.png)
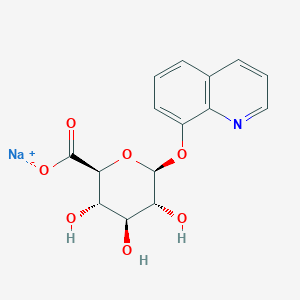
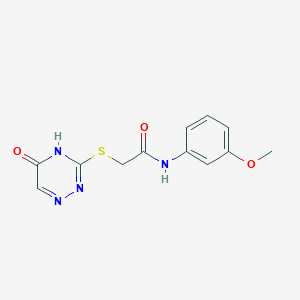
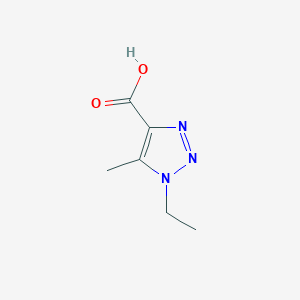


![3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-phenylpropanoic acid](/img/structure/B2864480.png)

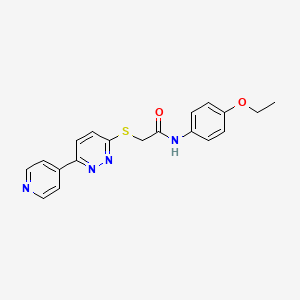
![6-((2-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/no-structure.png)
![2-[2-({[(4-chlorobenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]-4-methoxynicotinonitrile](/img/structure/B2864486.png)
